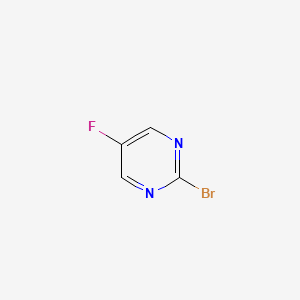

2-Bromo-5-fluoropyrimidine

Descripción

Overview of Pyrimidine (B1678525) Derivatives in Organic and Medicinal Chemistry

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. ontosight.ai This class of heterocyclic organic compounds is of fundamental importance in nature and science. Three of the most recognized pyrimidines are thymine, cytosine, and uracil, which are essential components of the nucleic acids DNA and RNA, playing a central role in the storage and transmission of genetic information. ontosight.aigsconlinepress.com

Beyond their biological role in nucleic acids, the pyrimidine scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. gsconlinepress.commdpi.com The synthetic versatility of the pyrimidine ring allows for extensive derivatization, which has led to the development of numerous therapeutic agents. researchgate.net Pyrimidine derivatives have demonstrated a vast array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.commdpi.comresearchgate.net The ability of pyrimidine-based molecules to interact with a multitude of biological targets, such as enzymes and receptors, has established them as a cornerstone in drug discovery and development. ontosight.aimdpi.com For instance, many drugs approved by the FDA for treating cancer and viral infections contain a pyrimidine core. researchgate.net

Significance of Halogenated Pyrimidines as Versatile Building Blocks

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring dramatically enhances its utility as a synthetic building block. Pyrimidines are inherently electron-deficient aromatic systems, and the addition of electron-withdrawing halogen atoms further activates the ring toward nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This heightened reactivity allows for the sequential and regioselective replacement of the halogen atoms with various nucleophiles, providing a powerful strategy for constructing complex, polysubstituted pyrimidine derivatives. beilstein-journals.org

Halogenated pyrimidines serve as key precursors in a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. rsc.orgacs.org These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries for drug discovery and materials science. beilstein-journals.orgresearchgate.net The reactivity of the carbon-halogen bond is dependent on the specific halogen, with the general trend being I > Br >> Cl >> F. acs.org This differential reactivity can be exploited to achieve selective functionalization at different positions on a polyhalogenated pyrimidine scaffold. acs.org Consequently, halogenated pyrimidines are considered foundational components for synthesizing intricate natural products and novel pharmaceutical agents. rsc.org

Academic and Research Context of 2-Bromo-5-fluoropyrimidine

This compound emerges from this context as a particularly useful bifunctional building block. chemimpex.com The presence of two different halogen atoms—bromine and fluorine—at the C2 and C5 positions, respectively, offers differential reactivity that chemists can exploit for selective synthesis. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. acs.orgossila.com This allows for initial modification at the bromine-substituted position, leaving the fluorine atom available for a subsequent nucleophilic aromatic substitution or other transformation.

This compound is recognized as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com Research applications for this compound are prominent in the development of new therapeutics, particularly antiviral and anticancer agents. chemimpex.com It is also utilized in the agrochemical sector for creating novel herbicides and pesticides. chemimpex.com The unique electronic properties conferred by the two distinct halogens make this compound a valuable tool for researchers aiming to construct complex molecular architectures for a range of scientific applications. chemimpex.comossila.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 947533-45-1 | nih.govenovationchem.com |

| Molecular Formula | C₄H₂BrFN₂ | nih.govenovationchem.com |

| Molecular Weight | 176.97 g/mol | nih.govenovationchem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point | 255 °C at 760 mmHg | sigmaaldrich.com |

| InChI Key | ANSMRNCOBLTNBO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSMRNCOBLTNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649955 | |

| Record name | 2-Bromo-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-45-1 | |

| Record name | 2-Bromo-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoropyrimidine

Established Reaction Pathways for Pyrimidine (B1678525) Halogenation

The synthesis of halogenated pyrimidines often relies on classical organic reactions, typically involving the functionalization of a pre-existing pyrimidine ring. These established pathways, while reliable, frequently involve multiple steps and the use of harsh reagents.

Synthesis from 2-Hydroxypyrimidine (B189755) Precursors

A common and well-documented route to 2-Bromo-5-fluoropyrimidine begins with 2-hydroxypyrimidine or its salts. This method involves a sequential halogenation strategy where the different halogen atoms are introduced in separate, controlled steps.

A representative synthesis starts with a 2-hydroxypyrimidine salt, which is first neutralized to produce 2-hydroxypyrimidine. google.com The pyrimidine ring is then activated for electrophilic substitution. The first halogenation is typically a bromination at the 5-position. This is achieved by treating 2-hydroxypyrimidine with elemental bromine at low temperatures (below 5°C) to yield the intermediate, 2-hydroxy-5-bromopyrimidine. google.com Alternative methods for this bromination step have also been explored, such as using hydrobromic acid with hydrogen peroxide as an oxidizing agent. patsnap.com

The crucial next stage involves converting the hydroxyl group at the 2-position into a better leaving group, which can then be substituted by fluoride (B91410). This is classically achieved by chlorination using a dehydrating halogenating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base such as triethylamine, to produce a 2-chloro-5-bromopyrimidine intermediate. google.com The final step is a nucleophilic aromatic substitution (halogen exchange or Halex reaction), where the chloro group is displaced by a fluoride. This fluorination furnishes the final product, this compound. google.com

Multi-Step Preparations and Intermediate Derivatization

The synthesis from 2-hydroxypyrimidine precursors exemplifies a multi-step preparation that relies heavily on the strategic derivatization of intermediates. The transformation of the C2-hydroxyl group into a chloro group is a critical derivatization, as the hydroxyl group itself is a poor leaving group for nucleophilic substitution. The resulting 2-chloro intermediate is significantly more reactive towards nucleophiles like the fluoride ion. google.com

Another example of intermediate derivatization in pyrimidine synthesis is the use of a diazotization reaction, a method well-established for related heterocyclic systems. guidechem.com This process typically involves converting an amino group on the ring into a diazonium salt, which is an excellent leaving group and can be readily displaced by a halide. While not the primary route for this compound, such multi-step sequences involving the transformation of various functional groups highlight the versatility of intermediate derivatization in achieving the desired halogenation pattern on the pyrimidine core. guidechem.com

Novel and Optimized Synthetic Approaches

In response to the demands for greater efficiency, lower costs, and improved environmental performance, recent research has focused on optimizing existing synthetic pathways and developing novel, more direct routes to this compound.

High-Yielding and Cost-Effective Synthesis Protocols

The key parameters of this high-yielding protocol are detailed below:

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | 2-Hydroxypyrimidine Salt | Saturated Sodium Bicarbonate | 2-Hydroxypyrimidine | Not specified |

| 2 | 2-Hydroxypyrimidine | Bromine (Br₂) | 2-Hydroxy-5-bromopyrimidine | Not specified |

| 3 | 2-Hydroxy-5-bromopyrimidine | POCl₃, Triethylamine, Fluorinating Agent | This compound | >91% (overall) |

Furthermore, efforts to streamline the synthesis of related compounds, such as 5-bromo-2-chloropyrimidine, have led to "one-step" processes that simplify the production and purification procedures, significantly boosting production efficiency. google.com These optimizations often focus on combining reaction steps and improving the utilization of reagents, which are key principles in developing cost-effective protocols. google.com

Exploration of Green Chemistry Principles in Synthesis

Traditional pyrimidine syntheses often employ hazardous solvents and toxic reagents like phosphorus oxychloride, leading to environmental concerns and complex waste management issues. rasayanjournal.co.in Consequently, the application of green chemistry principles to pyrimidine synthesis is an area of active development.

Modern, greener approaches aim to mitigate these issues by utilizing safer and more sustainable techniques. rasayanjournal.co.in These include:

Microwave-Assisted Synthesis: Can dramatically reduce reaction times and improve yields.

Use of Green Solvents: Replacing hazardous organic solvents with water or ionic liquids reduces environmental impact. rasayanjournal.co.inrsc.org

Catalyst-Based Reactions: Employing catalysts can enable reactions under milder conditions and reduce the need for stoichiometric reagents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, improving atom economy and reducing waste. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Conditions: Where possible, conducting reactions without solvents or catalysts represents an ideal green chemistry scenario. nih.gov

For the synthesis of halogenated pyrimidines, these principles can be applied to develop more environmentally benign protocols. For instance, replacing toxic halogenating agents with safer alternatives, such as using potassium halides with a hypervalent iodine(III) reagent in water, presents a greener pathway for halogenation. rsc.org Transition-metal-free reactions that use ammonium (B1175870) salts as a nitrogen source and generate only water as a byproduct offer another promising green route for constructing the pyrimidine ring itself. rsc.org Adopting such methods can lead to syntheses that are not only more efficient but also significantly safer and more sustainable. rasayanjournal.co.in

Radiosynthesis and Isotopic Labeling of Fluoropyrimidine Analogs

Fluoropyrimidine analogs are a cornerstone of chemotherapy, and understanding their mechanism of action, metabolic fate, and distribution in biological systems is crucial for drug development. nih.gov Isotopic labeling is an indispensable technique for these investigations, allowing researchers to track the molecule's journey through a reaction or a metabolic pathway. iaea.orgnih.gov

The process involves replacing one or more atoms in the this compound molecule with one of its isotopes. The isotopes can be radioactive (radionuclides like tritium (B154650) ³H or carbon-¹⁴C) or stable (heavy isotopes like deuterium (B1214612) ²H, carbon-¹³C, or nitrogen-¹⁵N). iaea.org The choice of isotope depends on the specific application and the detection method to be used, such as mass spectrometry, NMR spectroscopy, or scintillation counting for radioisotopes. nih.gov

The radiosynthesis of antitumor agents is a critical step in evaluating their pharmacological properties. nih.gov For fluoropyrimidine-based drugs, isotopically labeled versions are synthesized to study their selective uptake and metabolism in tumor cells. For example, the synthesis of related compounds like [2-¹⁴C] labeled dichloropyrimidines has been reported for use in metabolic studies. The introduction of the label often occurs at a late stage in the synthesis to maximize the incorporation of the expensive isotopic atom.

These labeled analogs are instrumental in elucidating complex biological mechanisms. They can help determine whether a drug acts directly or is a prodrug that requires metabolic activation, and they can be used to quantify the extent to which a drug is incorporated into DNA or RNA, a key mechanism of action for many fluoropyrimidine anticancer agents. nih.gov

Preparation of [¹⁸F]Fluoropyrimidines from Bromo-Fluoropyridine Scaffolds

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F], t½ = 109.7 min) into molecules is a cornerstone of positron emission tomography (PET), a powerful in vivo imaging technique. The synthesis of [¹⁸F]fluoropyrimidines from stable precursors like this compound is a critical area of research for developing novel PET radiotracers.

The most common method for the synthesis of [¹⁸F]fluoropyrimidines is through nucleophilic aromatic substitution (SₙAr). In this reaction, a good leaving group on the pyrimidine ring is displaced by [¹⁸F]fluoride. While the existing fluorine atom at the 5-position is generally unreactive towards substitution, the bromine atom at the 2-position of this compound can serve as a suitable leaving group, particularly given the electron-deficient nature of the pyrimidine ring which activates it towards nucleophilic attack.

The general radiosynthesis process begins with the production of aqueous [¹⁸F]fluoride via cyclotron irradiation. For the nucleophilic substitution to be efficient, the [¹⁸F]fluoride must be in an anhydrous and highly nucleophilic state. This is typically achieved by azeotropic drying with acetonitrile (B52724) in the presence of a phase-transfer catalyst, such as a potassium salt complexed with a cryptand like Kryptofix 222 (K₂₂₂), or a tetralkylammonium salt.

Once the reactive [¹⁸F]fluoride is prepared, it is reacted with the this compound precursor in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures. The reaction conditions, including temperature, reaction time, and the amount of precursor, are carefully optimized to maximize the radiochemical yield (RCY) and minimize side products.

While direct radiofluorination of a bromo-precursor is feasible, challenges can arise, including the potential for competing reactions and the difficulty in separating the desired [¹⁸F]fluoropyrimidine from the unreacted bromo-precursor, which can have similar chromatographic properties. To address these challenges, precursors with more reactive leaving groups, such as nitro or trimethylammonium triflate groups, are often employed to achieve higher RCYs and facilitate easier purification.

Below is a representative table of reaction conditions for the nucleophilic [¹⁸F]fluorination of various aromatic precursors, which illustrates the typical parameters that would be optimized for the synthesis of [¹⁸F]2,5-difluoropyrimidine from this compound.

| Precursor (Leaving Group) | [¹⁸F]Fluoride Activation | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) (%) |

| Nitro-substituted Pyridine | K₂₂₂/K₂CO₃ | DMSO | 160 | 15 | 28-37 |

| Trimethylammonium-substituted Pyridine | K₂₂₂/K₂CO₃ | DMSO | 110 | 10 | 60-70 |

| Bromo-substituted Benzene | K₂₂₂/K₂CO₃ | DMF | 150 | 20 | 15-25 |

| Iodo-substituted Benzene | Cu-mediated | DMF | 120 | 15 | 40-50 |

This table presents typical data for analogous radiofluorination reactions and serves as an illustrative guide for the potential synthesis of [¹⁸F]2,5-difluoropyrimidine.

Incorporation of Stable Isotopes (e.g., ¹³C, ¹⁵N) for Mechanistic Studies

The study of reaction mechanisms is fundamental to advancing synthetic chemistry. The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into a reactant like this compound allows for detailed mechanistic investigations through techniques such as kinetic isotope effect (KIE) studies.

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. For nucleophilic aromatic substitution reactions involving this compound, measuring the KIE can help to elucidate the nature of the rate-determining step and distinguish between different mechanistic pathways, such as a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate.

For instance, a primary ¹³C KIE at the carbon atom undergoing substitution (the C-2 position bonded to the bromine) can provide insight into the bond-breaking and bond-forming events in the transition state. A significant KIE (k₁₂/k₁₃ > 1) would suggest that the C-Br bond is being broken in the rate-determining step. Similarly, ¹⁵N labeling of the pyrimidine ring nitrogens could reveal their involvement in stabilizing the transition state.

The general procedure for a KIE study involves:

Synthesis of Isotopically Labeled Substrate: this compound would be synthesized using starting materials enriched with ¹³C at the C-2 position or with ¹⁵N in the pyrimidine ring.

Kinetic Experiments: The rates of reaction for both the unlabeled and the isotopically labeled this compound with a given nucleophile would be measured under identical conditions.

Determination of KIE: The ratio of the rate constants (k_light / k_heavy) is calculated to determine the kinetic isotope effect.

Below is a table showcasing kinetic isotope effect data for the nucleophilic aromatic substitution of 2,4-dinitrodiphenylsulphone with piperidine (B6355638), illustrating how KIE values can vary with the reaction environment and provide mechanistic insights.

| Solvent | Rate Constant Ratio (k₃₂/k₃₄) | Interpretation of the Rate-Determining Step |

| Benzene | 1.013 | Carbon-sulphur bond rupture is rate-determining. |

| Acetonitrile | 1.016 | Carbon-sulphur bond rupture is rate-determining. |

| Methanol | 1.006 | Carbon-sulphur bond rupture is only partially rate-determining. |

This table is based on data from a study on a related SₙAr reaction and is presented to exemplify the application of kinetic isotope effects in mechanistic studies. mcmaster.ca

The insights gained from such isotopic labeling studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes for this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Fluoropyrimidine

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack. This intrinsic property is further modulated by the halogen substituents, enabling specific substitution reactions.

The fluorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). In this type of reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwyzant.com The high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the C5 carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. wyzant.com

Furthermore, the stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nature of the fluorine atom, along with the ring nitrogen atoms, helps to stabilize this anionic intermediate. stackexchange.com Contrary to what is observed in aliphatic SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group, in SNAr reactions, its ability to accelerate the initial nucleophilic attack often makes it the most reactive of the halogens. masterorganicchemistry.com The cleavage of the C-F bond occurs in a subsequent, faster step. This reactivity allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C5 position, while leaving the C2-bromo substituent intact for further transformations.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.orgnih.gov The general mechanism proceeds via the addition of a carbanion to an electrophilic ring position, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.gov

For pyrimidine systems like 2-Bromo-5-fluoropyrimidine, the electron-poor C-H positions at C4 and C6 are susceptible to VNS reactions. While the parent compound is not a nitroaromatic, the pyrimidine ring itself is sufficiently electron-deficient to undergo this transformation. This method allows for the direct formation of carbon-carbon bonds at positions not occupied by a leaving group, providing a complementary strategy to traditional cross-coupling and SNAr reactions for elaborating the pyrimidine scaffold. ossila.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is the primary site for metal-catalyzed cross-coupling reactions, owing to the greater reactivity of the C-Br bond compared to the C-F bond in the key oxidative addition step of the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. organic-chemistry.org In the context of this compound, the C2-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. This selectivity allows the bromine atom to be replaced with various carbon-based groups while preserving the fluorine atom for subsequent SNAr reactions.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids. organic-chemistry.orgmdpi.com The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (which is activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com this compound serves as an excellent substrate, coupling at the C2 position. mdpi.com

Table 1: Representative Suzuki Coupling Reactions of this compound

| Entry | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Fluoro-2-phenylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-Fluoro-2-(4-methoxyphenyl)pyrimidine |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-Fluoro-2-(thiophen-2-yl)pyrimidine |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 5-Fluoro-2-(pyridin-3-yl)pyrimidine |

Beyond the Suzuki reaction, the C2-bromo position of this compound is amenable to other important palladium-catalyzed cross-coupling reactions. These methods expand the range of accessible structures by enabling the formation of C-C bonds with different types of coupling partners.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. The reaction of this compound with various terminal alkynes would yield 2-alkynyl-5-fluoropyrimidines, which are valuable intermediates in drug discovery. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.com This reaction provides a direct method for the vinylation of the pyrimidine ring at the C2 position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Palladium-Catalyzed Homo-Coupling Reactions

Palladium-catalyzed homo-coupling reactions represent a significant strategy for the synthesis of symmetrical biaryls. In the context of pyrimidine derivatives, these reactions are instrumental in forming C-C bonds. While direct studies on this compound are not extensively detailed in the provided search results, the reactivity of analogous compounds such as 5-bromopyrimidine (B23866) provides a strong basis for understanding its potential transformations. For instance, in reactions involving 5-bromopyrimidine, palladium catalysts like palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy3) are effective. urfu.ru These reactions are typically conducted in a solvent like N,N-dimethylformamide (DMF) under microwave irradiation, which can significantly reduce reaction times. urfu.ru The formation of by-products through self-coupling is a known phenomenon in cross-coupling reactions, which suggests that under the appropriate conditions, the desired homo-coupling of this compound to yield 5,5'-difluoro-2,2'-bipyrimidine could be achieved.

The general conditions for such reactions often involve a palladium catalyst, a phosphine ligand, a base (e.g., potassium carbonate, K2CO3), and a suitable solvent. urfu.ru The choice of ligand is crucial as it influences the catalyst's activity and stability. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

Palladium-Catalyzed Alpha-Arylation of Esters

The palladium-catalyzed α-arylation of esters is a powerful method for forming carbon-carbon bonds between an aromatic ring and the α-carbon of an ester. organic-chemistry.org This reaction has become a general and useful synthetic method for preparing biologically active carbonyl compounds. organic-chemistry.orgnih.gov The process involves the coupling of an ester enolate with an aryl halide, such as this compound, in the presence of a palladium catalyst. nih.gov

Key to the success of these reactions is the use of specialized catalyst systems. Catalysts composed of palladium precursors like Pd(OAc)2 or Pd2(dba)3 and sterically hindered, electron-rich ligands have proven to be highly effective. nih.gov Ligands such as bulky o-biphenyl phosphines or di-tert-butylphosphine (B3029888) are known to promote the reaction efficiently. nih.gov The reaction is typically carried out in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate the ester enolate. nih.gov

A significant advancement in this area is the use of zinc enolates, which offers greater functional group tolerance compared to the more basic alkali metal enolates. organic-chemistry.orgberkeley.edu This approach allows for the α-arylation of esters with aryl bromides containing a wide array of functional groups, including cyano, nitro, keto, and hydroxyl groups. berkeley.edu The reactions can often be conducted under milder conditions, at room temperature or slightly elevated temperatures. nih.govberkeley.edu Given that this compound is an aryl bromide, it is a suitable substrate for these α-arylation reactions, enabling the synthesis of various α-(5-fluoropyrimidin-2-yl) esters.

Table 1: Conditions for Palladium-Catalyzed Alpha-Arylation of Esters

| Component | Example | Role | Citation |

| Aryl Halide | Aryl Bromides | Substrate | nih.govberkeley.edu |

| Ester | Acyclic acetates, propionates | Substrate | berkeley.edu |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyst Precursor | nih.gov |

| Ligand | Bulky o-biphenyl phosphines, Q-phos | Activate Catalyst | nih.govberkeley.edu |

| Base | LiHMDS, Zinc Enolates | Enolate Formation | nih.govberkeley.edu |

| Solvent | Toluene, THF | Reaction Medium |

Other Transformative Reactions

Alkylation Strategies, including N-Alkylation

The pyrimidine core is susceptible to alkylation, particularly N-alkylation, which can significantly alter the molecule's properties and biological activity. mdpi.com For pyrimidine derivatives, N-alkylation typically occurs at the nitrogen atoms of the ring. The generation of a pyrimidine anion with a suitable base, followed by reaction with an alkylating agent like an alkyl halide, is a common strategy. mdpi.comresearchgate.net

Bases such as potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP) are often effective for this transformation. mdpi.com Microwave-assisted N-alkylation has emerged as an efficient method, often leading to shorter reaction times, reduced solvent usage, and higher yields compared to conventional heating. mdpi.com In the case of this compound, N-alkylation would likely occur at one of the ring nitrogens, leading to N-alkylated derivatives. The position of alkylation (N1 or N3) can be influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net

Photochemical Reactions with Alkylamines and Ring Opening Mechanisms

Pyrimidine derivatives, particularly those with a halogen substituent, can undergo interesting photochemical reactions. Studies on analogous compounds like 5-bromouracil (B15302) have shown that ultraviolet (UV) irradiation in the presence of alkylamines can lead to ring-opening of the pyrimidine structure. nih.gov This type of reaction is significant as it provides a pathway to acyclic structures from a heterocyclic starting material.

For 5-bromouracil, the photoreaction with ethylamine (B1201723) in deoxygenated aqueous solutions resulted in the formation of N-(N'-ethylcarbamoyl)-3-amino-2-bromoacrylamide. nih.gov This suggests a mechanism involving initial photochemical activation of the C-Br bond, followed by nucleophilic attack by the alkylamine and subsequent cleavage of the pyrimidine ring. It is plausible that this compound could undergo similar photochemical transformations with alkylamines, yielding novel acyclic fluorinated compounds. The specific products would depend on the reaction conditions and the structure of the alkylamine used.

Strategies for Enhancing Functional Group Tolerance in Derivatization

Enhancing functional group tolerance is a critical aspect of modern synthetic chemistry, allowing for the derivatization of complex molecules without the need for extensive protecting group strategies. In the context of palladium-catalyzed reactions involving this compound, several strategies can be employed.

As mentioned in the context of α-arylation, the transition from highly basic alkali metal enolates to milder zinc enolates significantly broadens the scope of compatible functional groups. organic-chemistry.orgberkeley.edu This allows for the presence of sensitive groups like esters, ketones, and nitriles on the coupling partners. berkeley.edu

The choice of ligand for the palladium catalyst is also paramount. The development of highly active and selective catalysts based on electron-rich, bulky phosphine ligands has enabled reactions to proceed under milder conditions, thereby preserving sensitive functional groups. organic-chemistry.org These advanced catalyst systems can effectively promote the desired transformation while minimizing side reactions with functional groups present on the substrates. Furthermore, the use of additives, such as ZnF2 or Zn(O-t-Bu)2 in certain palladium-catalyzed arylations, has been shown to be crucial for the reaction to proceed, indicating their role in facilitating key steps in the catalytic cycle and improving functional group compatibility. organic-chemistry.org

Applications in Medicinal Chemistry and Drug Discovery Research

A Linchpin in Pharmaceutical Synthesis: The Role of 2-Bromo-5-fluoropyrimidine

This compound serves as a fundamental building block in the synthesis of complex, biologically active molecules. Its pyrimidine (B1678525) core is a common feature in numerous therapeutic agents, and the presence of both bromine and fluorine atoms provides medicinal chemists with multiple points for chemical modification. This dual-halogenation allows for selective and diverse chemical reactions, making it an invaluable intermediate in the creation of novel pharmaceutical compounds.

The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, while the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule. This strategic placement of reactive sites facilitates the construction of diverse molecular libraries for screening and optimization in drug discovery programs.

Crafting Targeted Therapies and Biologically Active Molecules

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease pathways, has been a significant focus of modern drug discovery. The structural attributes of this compound make it an ideal scaffold for the synthesis of such targeted agents. By strategically modifying the pyrimidine ring, researchers can design molecules with high specificity for their intended biological targets, potentially leading to more effective and less toxic therapies. The incorporation of this fluoropyrimidine moiety has been instrumental in the development of a range of biologically active molecules with potential applications in various therapeutic areas.

Exploring Therapeutic Frontiers: Antiviral and Anticancer Research

The versatility of this compound as a synthetic intermediate has led to its extensive investigation in the preclinical development of both antiviral and anticancer agents.

Antiviral Agents and Strategies

The pyrimidine structure is a key component of nucleosides, the building blocks of DNA and RNA. Viruses rely on the host cell's machinery to replicate their genetic material, making nucleoside analogues a cornerstone of antiviral therapy. These analogues can be incorporated into the growing viral DNA or RNA chain, leading to termination of the replication process.

The synthesis of novel nucleoside analogues with enhanced antiviral activity is an ongoing area of research. nih.gov The incorporation of a fluorine atom into the pyrimidine ring, as seen in this compound, can significantly impact the biological properties of these analogues, including their metabolic stability and interaction with viral enzymes. nih.gov Research has shown that fluorinated nucleosides can exhibit potent antiviral properties. nih.gov The development of 5-fluoropyrimidine (B1206419) nucleosides is one example of this strategy in action. wgtn.ac.nz

Anticancer Agents and Cytotoxic Activity Research

In the realm of oncology, pyrimidine derivatives have a long history as effective anticancer agents. sciensage.info The ability of these compounds to interfere with the synthesis of nucleic acids makes them particularly effective against rapidly dividing cancer cells. nih.gov Numerous pyrimidine-based compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. encyclopedia.pubmdpi.com

The following table summarizes the cytotoxic activity of some pyrimidine derivatives against different cancer cell lines, as reported in preclinical studies.

| Compound Class | Cancer Cell Line | IC50 Value (µM) |

| Indazol-Pyrimidine Derivative 4f | MCF-7 (Breast Cancer) | 1.629 |

| Indazol-Pyrimidine Derivative 4i | MCF-7 (Breast Cancer) | 1.841 |

| Indazol-Pyrimidine Derivative 4a | MCF-7 (Breast Cancer) | 2.958 |

| Pyrido[2,3-d]pyrimidine Derivative 2a | A549 (Lung Cancer) | 42 |

| Pyrido[2,3-d]pyrimidine Derivative 2f | A549 (Lung Cancer) | 47.5 |

This table is for informational purposes only and presents data from preclinical research on pyrimidine derivatives. The compounds listed are not directly synthesized from this compound but illustrate the anticancer potential of the broader pyrimidine class.

A primary mechanism by which many anticancer agents exert their effect is through the inhibition of DNA biosynthesis. By disrupting the processes that lead to the formation of DNA, these compounds can halt the proliferation of cancer cells. Fluoropyrimidines, a class of compounds to which derivatives of this compound belong, were rationally designed to target pyrimidine and, consequently, DNA synthesis. nih.gov The interference with DNA synthesis is a well-established strategy in cancer chemotherapy. taylorandfrancis.com

A key enzyme in the DNA biosynthesis pathway is thymidylate synthase (TS). This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgnih.gov The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and can trigger cell death. wikipedia.org

Fluoropyrimidines, such as the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU), are known to be potent inhibitors of thymidylate synthase. taylorandfrancis.comnih.gov The development of novel and more specific TS inhibitors is an active area of research, with the goal of improving therapeutic outcomes and reducing side effects. nih.gov The synthesis of new fluoropyrimidine derivatives, potentially using this compound as a starting material, continues to be a promising avenue for the discovery of next-generation TS inhibitors.

Interaction with DNA Topoisomerase 1 (Top1) and RNA Modifying Enzymes

Currently, publicly available scientific literature does not establish a direct role for this compound in the synthesis of compounds that interact with DNA Topoisomerase 1 (Top1) or RNA modifying enzymes. While pyrimidine scaffolds are integral to a wide array of biologically active molecules, including some anticancer agents, specific research detailing the use of this compound as a precursor for Top1 inhibitors or modulators of RNA modifying enzymes has not been identified.

Modulators for Neuropathic Pain Treatment (e.g., mGluR5 Antagonists)

The pyrimidine scaffold is a key component in the development of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating neuropathic pain. nih.govnih.gov Research into mGluR5 antagonists has explored various derivatives, including those with a 5-(phenylethynyl)pyrimidine (B1621677) core. nih.govnih.gov These compounds are investigated for their potential to alleviate chronic pain by modulating glutamate signaling in the central nervous system. nih.gov

Structure-activity relationship (SAR) studies on these pyrimidine-based antagonists have revealed that minor structural changes can significantly alter their pharmacological effects, leading to a spectrum of activities from partial to full antagonism. nih.gov For instance, the substitution pattern on the distal phenyl ring of the 5-(phenylethynyl)pyrimidine scaffold can dictate the potency and efficacy of the mGluR5 inhibition. nih.gov While the direct synthesis of these specific antagonists from this compound is not explicitly detailed in the available literature, the versatile reactivity of the bromo and fluoro groups on the pyrimidine ring makes it a plausible starting material for the synthesis of such complex heterocyclic compounds.

Fast Skeletal Muscle Troponin Activators (e.g., Reldesemitiv)

This compound is a crucial building block in the synthesis of Reldesemtiv (also known as CK-2127107), a fast skeletal muscle troponin activator. acs.orgnewdrugapprovals.org Reldesemtiv is designed to increase muscle force production at submaximal stimulation frequencies, offering a therapeutic approach for conditions associated with muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS). acs.orgnewdrugapprovals.org

The synthesis of Reldesemtiv involves the reaction of (trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine with 5-bromo-2-fluoropyrimidine. acs.org It is important to note that some synthetic routes described in the literature utilize the isomer 5-bromo-2-fluoropyrimidine. acs.orgnewdrugapprovals.org The pyrimidine moiety of the molecule plays a significant role in its biological activity.

Table 1: Key Intermediates in the Synthesis of Reldesemtiv

| Intermediate | Chemical Name | Role in Synthesis |

| A | (trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine | Amine component that couples with the pyrimidine ring. |

| B | This compound / 5-Bromo-2-fluoropyrimidine | Pyrimidine building block providing the core heterocyclic structure. |

Antibacterial and Anti-biofilm Efficacy

Derivatives of fluorinated pyrimidines have demonstrated notable antibacterial and anti-biofilm properties. While research specifically detailing the antibacterial efficacy of direct derivatives of this compound is limited, the broader class of fluoropyrimidines, such as 5-fluorouracil (5-FU) and 5-fluorocytosine (B48100) (5-FC), has been shown to impair biofilm formation in bacteria like Escherichia coli. nih.gov This anti-biofilm activity is often achieved by interfering with pyrimidine metabolism, which in turn can downregulate the expression of genes responsible for adhesion factors, such as curli fimbriae. nih.gov

Furthermore, the incorporation of a pyrimidine-substituted piperazine (B1678402) moiety into oxazolidinone antibacterial agents has yielded compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov These novel derivatives have also shown the ability to inhibit biofilm formation. nih.gov Given that this compound is a versatile synthetic intermediate, it represents a valuable starting point for creating new pyrimidine-containing compounds with potential antibacterial and anti-biofilm applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrimidine derivatives, SAR studies have provided significant insights into how different substituents and their positions on the pyrimidine ring influence biological activity. nih.gov

In the context of mGluR5 antagonists based on a 5-(phenylethynyl)pyrimidine scaffold, SAR studies have shown that small modifications to the phenyl ring can dramatically shift the compound's pharmacological profile from a partial antagonist to a full antagonist or even a positive allosteric modulator. nih.gov For example, the introduction of small groups like a methyl or chloro substituent at the 3-position of the phenyl ring generally yields potent mGluR5 antagonists. nih.gov

Table 2: SAR of 5-(Phenylethynyl)pyrimidine Derivatives as mGluR5 Modulators nih.gov

| Position of Substitution on Phenyl Ring | Type of Substituent | Resulting Pharmacological Activity |

| 3-position | Methyl (CH₃) | Full Antagonist (High Potency) |

| 3-position | Chloro (Cl) | Full Antagonist (High Potency) |

| 3-position | Trifluoromethyl (CF₃) | Full Antagonist (Reduced Potency) |

| 2,5-positions | Dimethyl (CH₃)₂ | Partial Antagonist (Reduced Potency) |

These studies underscore the chemical versatility of the pyrimidine core and highlight how functionalization, which can be initiated from reactive precursors like this compound, is key to developing compounds with desired therapeutic effects.

Applications in Agrochemical Research and Development

Role in the Synthesis of Herbicides and Pesticides

2-Bromo-5-fluoropyrimidine is a valuable precursor in the synthesis of a variety of agrochemicals due to the reactivity of its halogen substituents. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions, allowing for the attachment of other molecular fragments to the pyrimidine (B1678525) core. This adaptability is crucial for creating new molecules with specific biological activities.

Pyrimidine compounds are widely utilized in the production of agricultural chemicals, serving as key intermediates for herbicides and other pesticides google.com. The synthesis of halogenated pyrimidines is a focal point of research because these intermediates are foundational to building more complex, biologically active molecules google.com. For example, the pyrimidine structure is a core component of certain classes of fungicides, such as strobilurin analogues. In the synthesis of these fungicides, substituted pyrimidines are reacted with other chemical moieties to construct the final product google.comresearchgate.net. While specific public-domain examples detailing the synthesis of a commercial herbicide directly from this compound are proprietary, the established chemical principles and published synthetic routes for similar pyrimidine-based agrochemicals illustrate its role.

The general synthetic strategy involves using the pyrimidine ring as a central scaffold. The bromo and fluoro groups act as handles for chemists to attach other functional groups, which fine-tune the molecule's efficacy, selectivity, and environmental profile. Research into the synthesis of novel pyrimidine derivatives for biological applications is an active area, demonstrating the ongoing importance of precursors like this compound ijesrr.orgnih.gov.

Contributions to Innovative Crop Protection Solutions

One innovative area in herbicide research is the development of compounds that inhibit essential biological pathways in weeds. For instance, a novel class of herbicides acts by disrupting the de novo pyrimidine biosynthesis pathway in plants, a mode of action distinct from many traditional herbicides. This new approach, which targets the enzyme dihydroorotate dehydrogenase (DHODH), represents a significant advancement in combating weed resistance. The discovery highlights the critical importance of the pyrimidine structure in developing herbicides with new target sites.

Furthermore, the pyrimidine scaffold is central to the design of fungicides that are effective against a broad spectrum of fungal pathogens. Strobilurins, a major class of agricultural fungicides, often incorporate a pyrimidine ring researchgate.netbohrium.com. The design and synthesis of new strobilurin derivatives containing pyrimidine moieties have led to compounds with potent antifungal activities, in some cases exceeding the efficacy of existing commercial products researchgate.net. The ability to create a diverse library of such compounds for testing relies on the availability of versatile intermediates like this compound. By enabling the creation of novel molecular structures, this compound contributes to the pipeline of next-generation crop protection agents designed for improved performance and sustainability.

Applications in Materials Science and Advanced Technologies

Synthesis of Specialized Polymers and Advanced Materials

The bifunctional nature of 2-Bromo-5-fluoropyrimidine, with its reactive bromine and fluorine sites, makes it a candidate for the synthesis of specialized polymers. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating the backbone of conjugated polymers. These polymers are at the forefront of materials science research due to their unique electronic and optical properties.

The fluorine atom, on the other hand, can influence the polymer's physical and chemical characteristics. The high electronegativity of fluorine can impact the polymer's electronic properties, thermal stability, and solubility. While specific examples of polymers synthesized directly from this compound are not detailed in current research, its structural motifs are found in more complex molecules used in advanced materials.

Interactive Table: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant | Potential Product | Significance |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted fluoropyrimidine | Forms C-C bonds for polymer backbone |

| Stille Coupling | Organostannane | Organostannane-coupled fluoropyrimidine | Another method for C-C bond formation |

| Buchwald-Hartwig Amination | Amine | Amino-substituted fluoropyrimidine | Introduces nitrogen-based functionalities |

Contributions to Electronics and Coatings

In the realm of electronics, the development of new organic materials is crucial for advancing technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorinated pyrimidine (B1678525) units, derivable from precursors like this compound, into organic molecules can enhance their performance. The electron-withdrawing nature of the fluoropyrimidine ring can be beneficial for creating n-type organic semiconductors, which are essential for the fabrication of efficient electronic devices.

For coatings applications, the introduction of fluorine atoms into a polymer matrix can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy. Materials derived from this compound could potentially be used to create durable and high-performance coatings for a variety of surfaces. However, specific research detailing the use of this compound in the formulation of electronic components or coatings is not yet prevalent in the scientific literature.

Potential in Semiconductor Research

The potential of this compound in semiconductor research lies in its utility as a building block for novel organic semiconductors. The pyrimidine core is an electron-deficient system, and the presence of a fluorine atom further enhances this property. This makes molecules incorporating this moiety promising candidates for n-type semiconductor materials, which are crucial for the development of complementary logic circuits and other advanced electronic applications.

While direct studies on the semiconductor properties of this compound itself are not available, the broader class of fluorinated heterocyclic compounds is a subject of active investigation in the field. The ability to tune the electronic properties through chemical modification makes these compounds attractive for creating the next generation of organic electronic materials. Further research is needed to fully explore and validate the potential of this compound in this high-tech field.

Biological and Biochemical Research Applications

Investigation of Enzyme Interactions and Inhibition Mechanisms

There is a significant body of research on the interaction of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), with various enzymes. For instance, the catabolism of 5-FU is primarily initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) clinpgx.orgnih.gov. The activity of DPD is a critical factor in the efficacy and toxicity of fluoropyrimidine-based chemotherapies clinpgx.org. Genetic variations in the DPD gene can lead to decreased enzyme activity, resulting in severe toxicity in patients treated with 5-FU medchemexpress.com. While these studies provide a framework for understanding how fluorinated pyrimidines can interact with enzymes, specific research detailing the interactions of 2-Bromo-5-fluoropyrimidine with DPD or other enzymes, or its potential as an enzyme inhibitor, is not extensively documented in the available literature.

Elucidation of Metabolic Pathways and Cellular Processes

The metabolic pathways of fluoropyrimidines like 5-FU have been thoroughly investigated. 5-FU can be catabolized into inactive metabolites or anabolized into active nucleotides that can be incorporated into RNA and DNA, leading to cytotoxicity nih.govnih.gov. The catabolic pathway involves the enzymes dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DPYS), and beta-ureidopropionase (UPB1), which convert 5-FU into dihydrofluorouracil (DHFU), fluoro-beta-ureidopropionate (FUPA), and fluoro-beta-alanine (FBAL), respectively clinpgx.org. The anabolic pathways lead to the formation of fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA nih.govresearchgate.net.

However, specific studies elucidating the metabolic fate of this compound within biological systems are not readily found in the scientific literature. Consequently, its effects on cellular processes remain largely uncharacterized.

Use as a Biochemical Reagent for Life Science Studies

This compound is commercially available and designated as a biochemical reagent for use in life science research medchemexpress.com. It is primarily utilized as a building block in organic synthesis to create more complex molecules with potential biological activity. Its utility in synthesis stems from the reactivity of the bromine and fluorine atoms on the pyrimidine (B1678525) ring, which allows for various chemical modifications. While it serves as a tool for chemists to synthesize novel compounds for biological testing, there is limited information on its direct use as a reagent in biochemical assays or for studying life science processes.

Research on Pyrimidine Nucleotide Pool Perturbation

Perturbation of pyrimidine nucleotide pools is a known mechanism of action for certain antimetabolite drugs. For example, 5-fluorouracil can disrupt the normal balance of deoxyribonucleoside triphosphates (dNTPs) by inhibiting thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) researchgate.netnih.gov. This inhibition leads to a depletion of dTMP and a subsequent imbalance in the dNTP pool, which can affect DNA replication and repair nih.gov.

While the effects of 5-FU on pyrimidine nucleotide pools are well-documented, there is a lack of specific research investigating whether this compound has a similar or different impact on the cellular concentrations of pyrimidine nucleotides.

Table of Research Findings for Fluoropyrimidines (General)

| Research Area | Key Findings for Fluoropyrimidines (e.g., 5-FU) | Specific Findings for this compound |

| Enzyme Interactions | 5-FU is a substrate for Dihydropyrimidine Dehydrogenase (DPD). Its metabolite, FdUMP, inhibits Thymidylate Synthase. clinpgx.orgresearchgate.net | Not documented in available literature. |

| Metabolic Pathways | Catabolized by DPD, DPYS, and UPB1. Anabolized to active nucleotides that disrupt DNA and RNA synthesis. clinpgx.orgnih.gov | Not documented in available literature. |

| Biochemical Reagent | 5-FU and its derivatives are used to study nucleotide metabolism and as anticancer agents. | Available as a biochemical reagent for organic synthesis. medchemexpress.com |

| Nucleotide Pools | 5-FU depletes dTMP pools by inhibiting Thymidylate Synthase, leading to dNTP imbalance. researchgate.netnih.gov | Not documented in available literature. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. Such calculations would yield valuable information about 2-bromo-5-fluoropyrimidine.

A DFT study would begin with the optimization of the molecule's geometry, predicting the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This would provide a precise three-dimensional structure of the molecule. Following geometry optimization, electronic structure calculations would reveal the distribution of electron density and the partial charges on each atom, offering insights into the molecule's polarity and bonding characteristics.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. A detailed analysis would allow for the assignment of specific vibrational modes to the calculated frequencies, aiding in the interpretation of experimental spectra.

DFT calculations can also be used to predict the 1H and 13C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared to experimentally obtained NMR spectra, assisting in the structural elucidation of the compound and its derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. An analysis of the spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the interactions between filled and vacant orbitals, quantifying their energetic significance. This analysis can reveal hyperconjugative interactions and provide insights into the nature of the chemical bonds and the stability of the molecule. For this compound, NBO analysis would be particularly useful for understanding the influence of the bromine and fluorine substituents on the pyrimidine (B1678525) ring's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. An MEP map of this compound would clearly illustrate the charge distribution and reactive sites.

Ab Initio Calculations for Reaction Mechanisms

Theoretical studies on related brominated heterocyclic systems offer a framework for how such investigations would proceed. For instance, joint theoretical and experimental studies on 2- and 5-bromopyrimidine (B23866) have utilized time-dependent density functional theory (TD-DFT), a method that falls under the umbrella of ab initio calculations, to probe their excited states. Such studies are crucial for understanding photochemical reactions, as they map the electronic transitions that can be induced by light. By calculating the energies of different electronic states, researchers can predict the most likely pathways for photochemical transformations.

Furthermore, computational studies on the reaction mechanisms of other halogenated pyrimidines and related heterocycles provide a blueprint for investigating this compound. These studies often employ DFT to model the reaction pathways of important synthetic transformations, such as cross-coupling reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and predicting the feasibility of a particular transformation. For this compound, such calculations could be used to explore its reactivity in nucleophilic aromatic substitution reactions or in metal-catalyzed cross-coupling reactions, providing valuable information for the design of new synthetic methodologies.

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

A notable study investigated the antibacterial and antifungal potential of a derivative of this compound, namely 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3). semanticscholar.orgnih.gov In this research, molecular docking was employed to elucidate the mechanism of interaction between the CY3 compound and several bacterial protein targets. The study utilized tools such as AutoDock (AD4), Vina, and iGEMDOCK to predict the binding affinity and orientation of the compound within the active sites of these proteins. semanticscholar.orgnih.gov

Five different bacterial receptors were selected for the molecular docking analysis:

DNA gyrase

Glucose 6-phosphate synthase (GlmS)

Dihydrofolate reductase (DHFR)

Dehydrosqualene synthase (DHSS)

Undecaprenyl pyrophosphate synthase (UDPPS) nih.gov

The results indicated that the CY3 compound exhibited a strong binding affinity with two of the target proteins in particular: dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov The binding energies, which are a measure of the strength of the interaction, were calculated to be approximately -7.07 kcal/mol for DHFR and -7.05 kcal/mol for DHSS. nih.gov These negative values indicate favorable binding interactions. Such findings are significant as they suggest that compounds containing the 2-bromo-5-fluorophenyl moiety have the potential to inhibit the function of these essential bacterial enzymes, thereby exhibiting antimicrobial activity. semanticscholar.orgnih.gov

Table 1. Molecular Docking Results for 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3)

| Target Protein | Function | Binding Energy (kcal/mol) |

| Dihydrofolate reductase (DHFR) | Essential enzyme in the synthesis of DNA precursors | -7.07 nih.gov |

| Dehydrosqualene synthase (DHSS) | Enzyme involved in the biosynthesis of bacterial cell membranes | -7.05 nih.gov |

| DNA gyrase | Enzyme that relieves strain during DNA replication | Not specified |

| Glucose 6-phosphate synthase (GlmS) | Enzyme involved in the biosynthesis of peptidoglycan | Not specified |

| Undecaprenyl pyrophosphate synthase (UDPPS) | Enzyme involved in the biosynthesis of bacterial cell wall | Not specified |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of individual atoms within a molecule. For 2-Bromo-5-fluoropyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular framework.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at the C4 position and the proton at the C6 position would appear as doublets of doublets due to coupling with each other and with the fluorine atom at the C5 position. The precise chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atoms within the pyrimidine (B1678525) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4/H-6 | 8.5 - 9.0 | dd | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 3-5 Hz |

| H-6/H-4 | 8.5 - 9.0 | dd | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 6-8 Hz |

Note: The exact assignment of H-4 and H-6 would require further 2D NMR analysis. The predicted values are based on the analysis of similar fluorinated and brominated pyrimidine structures.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each carbon atom in the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the attached heteroatoms and substituents. The carbon atom bonded to bromine (C2) would likely appear at a lower field, while the carbon attached to fluorine (C5) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The remaining two carbons (C4 and C6) will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C2 | 140 - 150 | d | ~5-10 |

| C4 | 155 - 165 | d | ~20-30 |

| C5 | 150 - 160 | d | ~230-260 |

| C6 | 155 - 165 | d | ~15-25 |

Note: These are predicted values and the actual experimental data may vary. The large one-bond coupling constant for C5 is a key diagnostic feature.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet of doublets due to coupling with the two neighboring protons (H4 and H6). The chemical shift of the fluorine atom is a sensitive probe of the electronic environment within the molecule.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | -120 to -140 | dd | J(F-H4) ≈ 6-8 Hz, J(F-H6) ≈ 3-5 Hz |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would show a cross-peak between the H4 and H6 protons, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (H4 to C4 and H6 to C6).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₂BrFN₂), the expected exact mass can be calculated. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Calculated High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₄H₂⁷⁹BrFN₂ + H]⁺ | 175.9467 |

| [C₄H₂⁸¹BrFN₂ + H]⁺ | 177.9446 |

The experimental determination of these exact masses with high accuracy (typically within 5 ppm) would provide strong evidence for the elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of specific compounds within complex mixtures. annlabmed.org Its high sensitivity and specificity make it an invaluable tool for analyzing samples containing "this compound". The process involves introducing a sample into a liquid chromatograph, which separates the components of the mixture. These separated components then enter a mass spectrometer, where they are ionized and fragmented.

In the context of analyzing "this compound", a typical LC-MS/MS method would involve a reversed-phase chromatography column for separation. The mass spectrometer would be operated in a mode that first selects the molecular ion of the target compound and then fragments it to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. umb.edu The adaptability of LC-MS/MS allows for its application in various matrices, from reaction mixtures to biological samples. annlabmed.org

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 177/179 |

| Product Ions (Q3) | Specific fragments for confirmation |

| Collision Energy | Optimized for fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scu.ac.ir These two methods are complementary and together offer a more complete picture of the molecular structure.

The IR and Raman spectra of "this compound" would be expected to show characteristic bands corresponding to the vibrations of its pyrimidine ring and its substituents. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm-1. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to a series of bands in the 1400-1600 cm-1 region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm-1 and 500-700 cm-1 regions, respectively. A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can allow for a comprehensive assignment of the observed bands to specific molecular motions. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| C-Br | Stretching | 550 - 650 |

| Ring Vibrations | In-plane and out-of-plane bending | Various |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure and can be used to determine the unit cell dimensions, space group, and the exact positions of all atoms within the crystal. mit.edu

For "this compound", a single-crystal XRD analysis would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal details about the intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and stability. In the absence of a suitable single crystal, powder XRD can be used to obtain a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. libretexts.org

Table 4: Hypothetical Crystal Data for this compound from Single-Crystal XRD

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 12.3 |

| **β (°) ** | 105.2 |

| Volume (Å3) | 595.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm3) | 1.98 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the 2-Bromo-5-fluoropyrimidine core is central to the synthesis of novel chemical entities. Future efforts will concentrate on developing more efficient, selective, and sustainable catalytic systems for its derivatization. While traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental, there is a significant push towards exploring catalysts based on more abundant and less toxic metals like nickel and copper. acs.orgrsc.orgrsc.org Research will likely focus on designing sophisticated ligands that enable challenging transformations and improve reaction yields under milder conditions. uzh.ch The development of catalysts for direct C-H bond activation on the pyrimidine (B1678525) ring represents another promising frontier, offering more atom-economical synthetic routes.

| Catalyst Type | Reaction | Potential Advantages |

| Palladium-based | Suzuki, Stille, Buchwald-Hartwig | Well-established, high yields |

| Nickel-based | Cross-coupling | Cost-effective, potential for novel reactivity |

| Copper-based | Dehydrogenative aromatization | Utilizes oxygen as an oxidant, sustainable |

| Photoredox Catalysts | Radical additions | Mild reaction conditions, unique functionalization |

Design and Synthesis of Next-Generation Functional Materials